Triforine-d8

Übersicht

Beschreibung

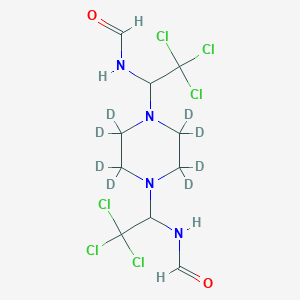

Triforine-d8 is a deuterated form of triforine, a systemic fungicide used to control a variety of fungal diseases in plants. The deuterated version, this compound, is primarily used as a reference standard in analytical chemistry due to its stable isotopic labeling, which aids in the accurate quantification and analysis of triforine residues in various matrices .

Wirkmechanismus

Target of Action

Triforine-d8, a member of the class of N-alkylpiperazines, is a fungicide that primarily targets the sterol biosynthesis pathway in fungi . It inhibits two target sites within the sterol biosynthetic pathway, the Δ8 → Δ7 isomerase and the Δ14 reductase .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to the inhibition of sterol biosynthesis. This inhibition disrupts the normal functioning of the fungal cells, preventing their growth and proliferation . This compound is classified as a demethylation inhibitor, also known as a sterol biosynthesis inhibitor .

Biochemical Pathways

This compound affects the sterol biosynthesis pathway in fungi. By inhibiting the Δ8 → Δ7 isomerase and the Δ14 reductase, it disrupts the production of essential sterols. These sterols are crucial components of fungal cell membranes, and their deficiency leads to impaired cell function and eventual cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). More than 80% of administered this compound is rapidly absorbed by both male and female rats. It is widely distributed in the body, and more than 78% is excreted in urine, 5–6% in expired air, and 12–14% in feces . This compound is extensively metabolized by cleavage of one of the two side-chains, followed by oxidation and conjugation of the side-chain metabolites with glucuronic acid or glutathione .

Result of Action

The result of this compound’s action is the control of fungal diseases in a range of crops and ornamentals. By inhibiting sterol biosynthesis, this compound disrupts the normal functioning of fungal cells, preventing their growth and proliferation. This leads to the death of the fungal cells and the control of fungal diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the application method and the growth conditions of the plants. It is applied as a foliar spray to ornamentals, with only a few being effective and registered as soil drenches . Regular monitoring of this compound residues in food and the environment is crucial to ensure compliance with regulatory standards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triforine-d8 involves the incorporation of deuterium atoms into the triforine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure the safety and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Triforine-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted this compound analogs .

Wissenschaftliche Forschungsanwendungen

Triforine-d8 is extensively used in scientific research, particularly in the fields of:

Analytical Chemistry: As a reference standard for the accurate quantification of triforine residues in environmental and food samples.

Environmental Science: To study the environmental fate and behavior of triforine, including its degradation and persistence in soil and water.

Agricultural Research: To investigate the efficacy and safety of triforine as a fungicide, including its impact on non-target organisms and resistance management.

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of triforine in biological systems

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triforine-d8 can be compared with other systemic fungicides that inhibit sterol biosynthesis, such as:

- Propiconazole

- Tebuconazole

- Myclobutanil

- Flutriafol

Uniqueness

What sets this compound apart from these similar compounds is its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of triforine residues is essential .

Eigenschaften

IUPAC Name |

N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQIUMZODEXOR-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583587 | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-12-8 | |

| Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.